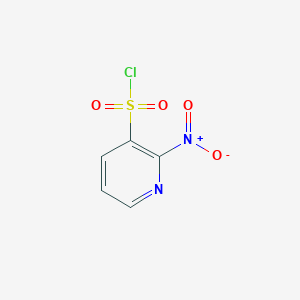
2-Nitropyridine-3-sulfonyl chloride
Descripción general
Descripción
2-Nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S and a molecular weight of 222.61 g/mol .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, a related compound, 3-nitropyridine, has been studied . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Aplicaciones Científicas De Investigación
Pathway to Disubstituted Pyridines
Research highlights the use of nitropyridine derivatives in synthesizing disubstituted pyridines. For instance, the reaction of 3-nitropyridine with sulfite ions leads to the formation of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which upon further treatment yields 5-hydroxyaminopyridine-2-sulfonic acid. This process offers a pathway to synthesize 2,5-disubstituted pyridines, showcasing the versatility of nitropyridine derivatives in organic synthesis (Bakke, Ranes, Romming, & Sletvold, 2000).
Oxidative Reaction with Tertiary Amines
2-Aminopyridine-3-sulfonyl chlorides, including derivatives of 2-nitropyridine-3-sulfonyl chloride, engage in reactions with tertiary amines under aerobic conditions, leading to the formation of sulfonylethenamines. This process underscores the role of these chlorides in promoting aerobic oxidation and electrophilic trapping, illustrating their potential in synthetic organic chemistry (Wei, Wang, Li, Huang, Li, Pereshivko, & Peshkov, 2016).
Catalytic Meta Sulfonation
A notable application involves the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines using sulfonyl chlorides. This method demonstrates the ability of 2-pyridyl groups to facilitate catalytic processes, offering unique regioselectivity in aromatic substitution reactions. Such advancements open new avenues for the development of sulfonylated aromatic compounds with potential applications in materials science and pharmaceuticals (Saidi, Marafie, Ledger, Liu, Mahon, Kociok‐Koehn, Whittlesey, & Frost, 2011).
Synthesis of Sulfonylamides
Research also explores the synthesis of sulfonylamides based on 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride. These compounds are obtained through the oxidative chlorination of respective thiones, demonstrating the chemical diversity attainable from nitropyridine-sulfonyl chloride derivatives. Such compounds have potential in various chemical industries, including pharmaceuticals (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).
Vicarious Nucleophilic Substitution
The vicarious nucleophilic substitution (VNS) of nitropyridines, including reactions with sulfonyl-stabilized carbanions, exemplifies another application. This process facilitates the synthesis of various substituted pyridines, demonstrating the utility of nitropyridine derivatives in creating complex organic molecules with high regioselectivity and yields. Such reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals (Antoniak & Barbasiewicz, 2022).
Safety and Hazards
The safety data sheet for 2-Nitropyridine-3-sulfonyl chloride indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
2-nitropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINOHBVVDEHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354961-20-8 | |
| Record name | 2-nitropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)

![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)

amine dihydrochloride](/img/structure/B1455645.png)

![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)
